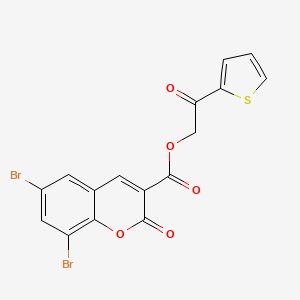

2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Description

2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a heterocyclic compound featuring a chromene core substituted with bromine atoms at positions 6 and 8, a carboxylate ester at position 3, and a thiophene-containing glyoxylate moiety. Chromene derivatives are renowned for their biological activities, including antiviral and anti-inflammatory properties, as well as photochemical applications such as fluorescence sensing . The synthesis of this compound involves metalation-acylation of thiophene bromides with dialkyl oxalates, as described in studies on analogous thienyl glyoxylates .

Properties

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 6,8-dibromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2O5S/c17-9-4-8-5-10(16(21)23-14(8)11(18)6-9)15(20)22-7-12(19)13-2-1-3-24-13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWMODMAKUKNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative and the chromene core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural uniqueness lies in its 6,8-dibromo-chromene core and thiophen-2-yl glyoxylate ester . Key comparisons with analogous compounds include:

4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (I): Substituents: A trifluoromethyl (-CF₃) group at position 7 and a decyloxy chain on the phenyl ester. The -CF₃ group, being strongly electron-withdrawing, may alter electronic properties compared to bromine . Applications: Comparable chromene derivatives show photophysical utility as fluorescent sensors .

4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (II): Substituents: Lacks bromine or fluorine atoms but includes an octyloxy chain. The absence of electron-withdrawing groups may lower thermal stability .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Substituents: A tetrahydrobenzo[b]thiophene core with a hydroxylphenyl group. Synthesis: Prepared via a Petasis reaction in HFIP solvent (22% yield) . Key Differences: Saturated thiophene ring reduces aromatic conjugation, impacting photochemical behavior .

Data Table: Key Comparative Features

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2H-chromene-3-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a brominated chromene-3-carboxylic acid derivative with a thiophene-containing glyoxylate. Key steps include:

- Acylation : Reacting 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with thiophen-2-yl glyoxylic acid derivatives under anhydrous conditions.

- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Recrystallization from ether or column chromatography (SiO₂, eluting with DCM:hexane gradients) to isolate the ester product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Analysis : Look for characteristic signals:

- Aromatic protons in the chromene ring (δ 7.3–8.8 ppm, coupling constants J = 8.5–9.0 Hz for adjacent Br substituents) .

- Thiophene protons (δ 6.5–7.5 ppm, multiplet patterns) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 520–530 for C₁₆H₁₀Br₂O₅S) with <5 ppm error .

- Elemental Analysis : Validate Br content (theoretical ~30.8% for two Br atoms) .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer :

- High-polarity solvents (e.g., ethyl acetate:hexane 1:3) or ether:ethanol mixtures are optimal due to the compound’s moderate solubility. Slow evaporation at 4°C enhances crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence crystallographic data collection?

- Methodological Answer :

- Heavy-Atom Effects : Bromine’s high electron density causes strong X-ray absorption, requiring low-temperature (100 K) data collection to minimize radiation damage. Use Mo-Kα radiation (λ = 0.71073 Å) for better resolution .

- Disorder Challenges : Anisotropic refinement in SHELXL resolves Br positional disorder. Apply TWIN and BASF commands for twinned crystals .

Q. What strategies resolve discrepancies in hydrogen-bonding patterns observed in different polymorphs?

- Methodological Answer :

- Graph Set Analysis : Use Mercury (CCDC) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Compare with Etter’s rules to identify dominant interactions .

- DFT Calculations : Optimize hydrogen-bond geometries at the B3LYP/6-31G* level to validate experimental vs. theoretical bond lengths .

Q. How can researchers assess the compound’s bioactivity given limited direct studies?

- Methodological Answer :

- SAR Analogues : Compare with structurally similar compounds (e.g., 6,8-dichloro derivatives) showing antimicrobial or kinase-inhibitory activity. Test in vitro against S. aureus (MIC assay) or cancer cell lines (MTT assay) .

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or EGFR targets, leveraging the chromene-thiophene scaffold’s π-π stacking potential .

Q. What experimental approaches reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) via turbidimetric titration in solvents like DMSO, acetone, and toluene. Correlate with logP (predicted ~3.5) .

- Controlled pH Studies : Test solubility in buffered solutions (pH 2–12) to identify ionization effects on chromene’s ketone and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.